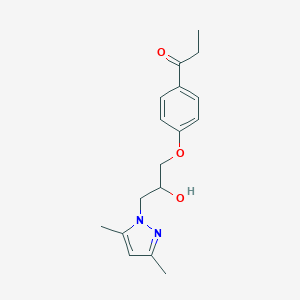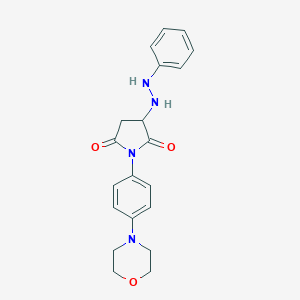acetonitrile CAS No. 123567-59-9](/img/structure/B362561.png)
[4-(Dimethylamino)phenyl](1-piperidinyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Dimethylamino)phenylacetonitrile” is a unique chemical compound with the empirical formula C15H21N3. It has a molecular weight of 243.35 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)phenylacetonitrile” is represented by the InChI key NBFNPTWKHQZQRU-UHFFFAOYSA-N . This compound is a solid form .Physical And Chemical Properties Analysis
“4-(Dimethylamino)phenylacetonitrile” is a solid compound . It has a molecular weight of 243.35 . The InChI key for this compound is NBFNPTWKHQZQRU-UHFFFAOYSA-N .科学的研究の応用
Essential Oils from Neotropical Piper Species and Their Biological Activities
Research on Piper species has revealed the biological potential of their essential oils (EOs) in traditional medicine. These EOs display significant antimicrobial, antiprotozoal, acetylcholinesterase inhibitory, antinociceptive, anti-inflammatory, and cytotoxic activities against different tumor cell lines. Such studies contribute to the rational exploration of Piper species as natural sources to treat human diseases, highlighting the potential of plant-derived compounds in pharmaceutical development (J. D. da Silva et al., 2017).
Recreational Use, Analysis, and Toxicity of Tryptamines
Tryptamines, including substances with structural similarities to psychoactive compounds, have been reviewed for their effects and pharmacology. This category includes naturally occurring compounds and synthetic derivatives with potential hallucinogenic properties. The summary of available information on these compounds provides a tool for public health and security personnel, underlining the complexity of psychoactive substance use and its implications (R. Tittarelli et al., 2014).
Plant Betalains: Chemistry and Biochemistry
Betalains, found in certain plant families, serve as pigments with potential health benefits. This review presents the structures of identified betalains and discusses their synthesis, ecological roles, and possible applications in pharmaceuticals and cosmetics due to their safety and nutritional value. The exploration of betalains underscores the significance of plant-based compounds in enhancing human health and their commercial potential (M. Khan & P. Giridhar, 2015).
Environmental Protection by the Adsorptive Elimination of Acetaminophen from Water
This comprehensive review focuses on the adsorption of acetaminophen (ACT) from water, highlighting the significance of removing pharmaceutical pollutants from aquatic environments. The study reviews recent progress, presents structured findings, and identifies new foundations for further work, emphasizing the importance of clean water initiatives and the role of scientific research in environmental protection (C. Igwegbe et al., 2021).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty whatsoever with respect to the product . It is classified under Storage Class Code 11, which refers to Combustible Solids .
将来の方向性
The future directions for “4-(Dimethylamino)phenylacetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry. As piperidine derivatives are present in more than twenty classes of pharmaceuticals , there is significant potential for new discoveries and applications in this field.
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNPTWKHQZQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)

![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)

